8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures.
Substitution Reactions:
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and phenethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 8-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- 8-((4-(4-bromophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- 8-((4-(4-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
The uniqueness of 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione lies in its specific substitution pattern, which imparts distinct pharmacological properties and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C25H27FN6O2 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C25H27FN6O2/c1-29-23-22(24(33)28-25(29)34)32(12-11-18-5-3-2-4-6-18)21(27-23)17-30-13-15-31(16-14-30)20-9-7-19(26)8-10-20/h2-10H,11-17H2,1H3,(H,28,33,34) |
InChI Key |
VJRVSUNPCHXJOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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